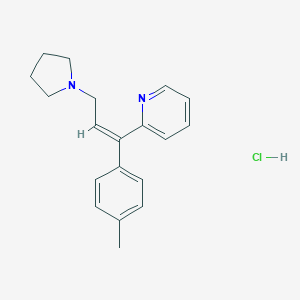
(R)-1,2,3,4-Tetrahydronaphthalen-2-amine
Overview
Description
(R)-1,2,3,4-Tetrahydronaphthalen-2-amine is a chiral compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure consists of a tetrahydronaphthalene backbone with an amine group at the second position. This compound is of interest due to its potential applications in medicinal chemistry and its role in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of related tetrahydronaphthalene derivatives has been reported in several studies. For instance, a stereoselective process for synthesizing (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride was developed on a multikilogram scale, involving the key steps of sulfinyl imine formation and stereoselective reduction . Another study reported the synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid through a sequence of reactions including bromination, esterification, and Birch reduction, culminating in a Curtius rearrangement and hydrogenolysis .
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives has been elucidated using various techniques such as X-ray crystallography. For example, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide was determined, revealing a "twist-boat" conformation in the saturated carbon skeleton and an extensive intermolecular hydrogen bond network . Similarly, the structure of a related compound with epoxy, hydroxyl, and methyl groups was characterized, showing equatorial positioning of the hydroxyl and methyl groups and a chain of molecules linked by hydrogen bonds .
Chemical Reactions Analysis
Tetrahydronaphthalene derivatives undergo various chemical reactions, which are crucial for their transformation into biologically active compounds. For instance, the one-pot reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with mercaptoacetic acid and arenealdehydes resulted in the formation of 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones, depending on the electron-donating or withdrawing nature of the arenealdehydes . The atropisomerism phenomenon was also observed in these reactions, indicating the dynamic stereochemistry of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their molecular structure and the substituents present. The presence of chiral centers, as well as functional groups like amines and epoxides, can significantly affect properties such as solubility, boiling point, and reactivity. The synthesis of (-)-5,8-dihydroxy-3R-methyl-2R-(dipropylamino)-1,2,3,4-tetrahydronaphthalene, an inhibitor of beta-amyloid(1-42) aggregation, highlights the importance of these properties in the context of biological activity . The compound's ability to inhibit fibrillar aggregation is likely related to its specific stereochemistry and functional groups.
Scientific Research Applications
Synthesis of Bioactive Compounds
(R)-1,2,3,4-Tetrahydronaphthalen-2-amine and its derivatives are important synthetic intermediates in the creation of bioactive compounds. A study detailed the acylation of these compounds followed by oxidation and reduction processes, leading to the production of aminonaphthyl ketones and alcohols. These intermediates play a crucial role in synthesizing various bioactive molecules (Men Wei-dong, 2013).
Large-Scale Stereoselective Synthesis
A process for the large-scale, stereoselective synthesis of a particular derivative of (R)-1,2,3,4-Tetrahydronaphthalen-2-amine was developed, highlighting its importance in industrial applications. This process is significant for producing compounds with high chemical and stereochemical purity, crucial in pharmaceuticals and other scientific applications (Z. Han et al., 2007).
Dopaminergic Compound Synthesis
The compound has been used to synthesize dopaminergic agents, such as 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. This process involves several steps, including bromination, esterification, and hydrogenolysis, to produce biologically active compounds, showcasing its utility in developing neurological therapeutics (Necla Öztaşkın et al., 2011).
Preparation of Homochiral Crown Ethers
(R)-1,2,3,4-Tetrahydronaphthalen-2-amine derivatives have been used to prepare homochiral phenolic crown ethers. These crown ethers, with specific chiral subunits, are valuable in studying molecular interactions and complex formations, particularly in the field of stereochemistry and molecular recognition (K. Naemura et al., 1997).
Applications in Two-Dimensional Self-Assembled Structures
The self-assembly properties of this compound have been explored, revealing its ability to form chiral, close-packed structures. This feature is important in nanotechnology and materials science, where the precise arrangement of molecules can lead to the development of new materials with unique properties (F. Silly et al., 2017).
Asymmetric Synthesis Applications
(R)-1,2,3,4-Tetrahydronaphthalen-2-amine has been used as a chiral auxiliary in diastereoselective conjugate additions and stereoselective alkylations, demonstrating its importance in asymmetric synthesis. This application is crucial in producing enantiomerically pure compounds, which is a key aspect of modern pharmaceutical synthesis (F. Orsini & Sabina Rinaldi, 1997).
properties
IUPAC Name |
(2R)-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7,11H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGFVWKNXLRFIF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513124 | |
| Record name | (2R)-1,2,3,4-Tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,2,3,4-Tetrahydronaphthalen-2-amine | |
CAS RN |
21966-60-9 | |
| Record name | (2R)-1,2,3,4-Tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




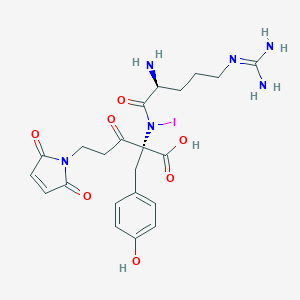
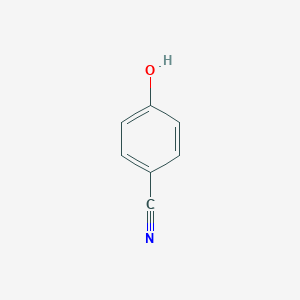
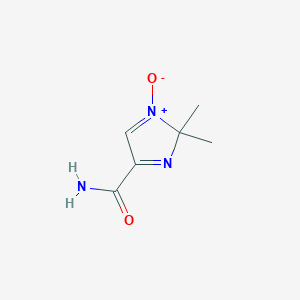
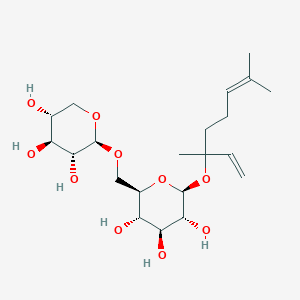
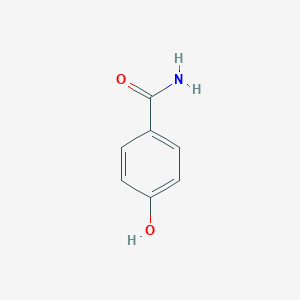
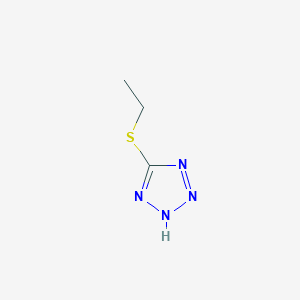
![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)
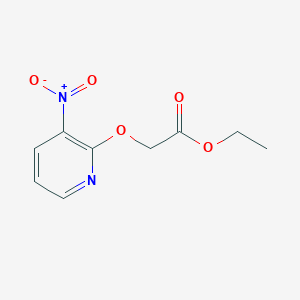
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)



